Ethyl 4-(2-chloro-6-nitrophenyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-chloro-6-nitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-6-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 2-chloro-6-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloro-6-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Ester hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Nucleophilic substitution: Substituted piperazine derivatives.
Reduction: Amino-substituted piperazine derivatives.
Ester hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-(2-chloro-6-nitrophenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-6-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Ethyl 4-(2-chloro-6-nitrophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate: Similar structure but lacks the chloro substituent, which may affect its biological activity and reactivity.
Ethyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate: Similar structure but with a different position of the nitro group, which may influence its chemical properties and applications.
Ethyl 4-(2-chloro-6-aminophenyl)piperazine-1-carboxylate: Similar structure but with an amino group instead of a nitro group, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16ClN3O4 |
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Molecular Weight |
313.74 g/mol |
IUPAC Name |
ethyl 4-(2-chloro-6-nitrophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H16ClN3O4/c1-2-21-13(18)16-8-6-15(7-9-16)12-10(14)4-3-5-11(12)17(19)20/h3-5H,2,6-9H2,1H3 |
InChI Key |
ZMBACQXTHYRKKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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